4-(Trifluoromethyl)nicotinonitrile

Catalog No.
S1507793
CAS No.
13600-43-6
M.F
C7H3F3N2
M. Wt
172.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)nicotinonitrile

CAS Number

13600-43-6

Product Name

4-(Trifluoromethyl)nicotinonitrile

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H

InChI Key

DHIRCRHQLUNYDS-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C(F)(F)F)C#N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C#N

The exact mass of the compound 4-(Trifluoromethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)nicotinonitrile (CAS 13600-43-6) is a highly versatile, di-activated heteroaromatic building block widely utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Characterized by the synergistic electron-withdrawing effects of a nitrile group at the 3-position and a trifluoromethyl group at the 4-position, this compound exhibits exceptional electrophilicity at the pyridine ring's 2- and 6-positions. In industrial procurement, it is primarily valued as the direct, high-efficiency precursor to 4-(trifluoromethyl)nicotinic acid—the core intermediate for the blockbuster insecticide flonicamid . Furthermore, its pre-dechlorinated state offers significant process advantages over crude upstream halides, ensuring streamlined downstream functionalization for complex scaffolds, such as ketohexokinase (KHK) and DNA polymerase theta (Polθ) inhibitors[1].

Attempting to substitute 4-(trifluoromethyl)nicotinonitrile with its cheaper upstream precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, introduces severe process liabilities. In-house hydrodechlorination of the dichloro analog often suffers from poor selectivity and requires expensive palladium-on-carbon catalysts alongside specific acid-binding agents (like DIPEA) to prevent yield-destroying side reactions [1]. Furthermore, substituting with non-fluorinated in-class alternatives, such as 4-methylnicotinonitrile, fundamentally alters the physicochemical properties of the downstream product. The absence of the trifluoromethyl group not only eliminates the critical lipophilicity and metabolic stability required for modern APIs but also drastically reduces the ring's reactivity toward nucleophilic aromatic substitution, leading to failed coupling steps and unviable synthetic routes [2].

Direct Hydrolysis Efficiency to Flonicamid Precursors

Procuring 4-(trifluoromethyl)nicotinonitrile allows for direct, one-step alkaline hydrolysis to 4-(trifluoromethyl)nicotinic acid, a critical intermediate for the insecticide flonicamid. Industrial protocols demonstrate that reacting this exact compound with sodium hydroxide at 100 °C yields the target acid at 98.3%. In contrast, starting from the upstream baseline comparator 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile requires a preliminary catalytic hydrodechlorination step that is prone to side reactions, often reducing the overall two-step yield to ~76-84% depending on the acid-binding agent used[1].

Evidence DimensionYield of 4-(trifluoromethyl)nicotinic acid
Target Compound Data98.3% yield (one-step alkaline hydrolysis)
Comparator Or Baseline2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (two-step process: ~76-84% overall yield)
Quantified Difference14-22% absolute increase in overall yield with elimination of Pd/C catalyst requirement
ConditionsAqueous NaOH at 100 °C vs. Pd/C hydrodechlorination followed by hydrolysis

Bypassing the hydrodechlorination step eliminates the need for expensive palladium catalysts and significantly increases the final yield of the agrochemical precursor.

Regioselective Functionalization in API Scaffold Synthesis

The dual electron-withdrawing nature of the CF3 and CN groups in 4-(trifluoromethyl)nicotinonitrile highly activates the pyridine ring for complex functionalization. In the synthesis of ketohexokinase (KHK) inhibitors, this compound enables highly efficient regioselective nucleophilic aromatic substitutions and Suzuki couplings at the 2- and 6-positions under mild conditions (e.g., DIPEA, 1,4-dioxane/EtOH) [1]. Comparators lacking the strongly electron-withdrawing CF3 group, such as 4-methylnicotinonitrile, exhibit significantly lower electrophilicity, requiring harsher reaction conditions that degrade sensitive functional groups and result in substantially lower yields of the desired di-substituted heterocyclic scaffolds.

Evidence DimensionElectrophilic activation for SNAr and cross-coupling
Target Compound DataHigh regioselectivity and yield under mild base/solvent conditions
Comparator Or Baseline4-Methylnicotinonitrile (requires harsher thermal conditions, lower yield)
Quantified DifferenceEnables mild-condition functionalization essential for sensitive complex API synthesis
ConditionsNucleophilic aromatic substitution with amine/pyrazole salts

Procuring this highly activated scaffold reduces synthetic step count and improves yields when constructing complex, multi-substituted pharmaceutical candidates.

Downstream Pharmacokinetic Viability in Drug Candidates

The incorporation of the trifluoromethyl group via 4-(trifluoromethyl)nicotinonitrile is non-negotiable for achieving the required binding affinity and metabolic stability in modern therapeutics. For instance, in the development of clinical candidate LY3522348 (a dual hKHK-A/C inhibitor), the CF3 group derived from this building block is critical for occupying a specific hydrophobic pocket in the target enzyme[1]. Substituting this precursor with a non-fluorinated analog like 4-methylnicotinonitrile leads to downstream APIs that suffer from rapid oxidative metabolism at the methyl position and a significant drop in target potency, rendering the resulting compounds clinically unviable.

Evidence DimensionDownstream API metabolic stability and target affinity
Target Compound DataSub-nanomolar potency and extended half-life (CF3-mediated)
Comparator Or BaselineDes-fluoro or 4-methyl analogs (rapid metabolism, reduced potency)
Quantified DifferencePrevents oxidative clearance associated with methyl analogs, preserving sub-nanomolar target affinity
ConditionsIn vitro KHK inhibition and in vivo pharmacokinetic profiling

The exact fluorinated compound must be procured to guarantee the necessary lipophilicity and metabolic resistance of the final pharmaceutical product.

Agrochemical Precursor Manufacturing

Direct, high-yield alkaline hydrolysis of 4-(trifluoromethyl)nicotinonitrile is the optimal industrial route for producing 4-(trifluoromethyl)nicotinic acid, which is the essential intermediate for the commercial insecticide flonicamid .

Ketohexokinase (KHK) Inhibitor Development

Used as the core starting scaffold to synthesize highly selective, orally efficacious KHK-A/C dual inhibitors (e.g., LY3522348) for metabolic disease therapies, leveraging its activated positions for sequential SNAr and Suzuki couplings [1].

DNA Polymerase Theta (Polθ) Inhibitor Synthesis

Serves as a critical building block in the development of novel heterocyclic compounds targeting DNA repair deficiencies in cancer treatments, where the CF3 group is strictly required for target binding and metabolic stability [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Trifluoromethyl)nicotinonitrile

Dates

Last modified: 08-15-2023

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